molecular formula C10H11IO3 B13871273 1-(5-Iodo-2,4-dimethoxyphenyl)ethanone

1-(5-Iodo-2,4-dimethoxyphenyl)ethanone

Katalognummer: B13871273
Molekulargewicht: 306.10 g/mol
InChI-Schlüssel: KIYUUUWFWJLDNW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(5-Iodo-2,4-dimethoxyphenyl)ethanone is an organic compound with the molecular formula C10H11IO3 It is a derivative of ethanone, where the phenyl ring is substituted with iodine and two methoxy groups

Vorbereitungsmethoden

The synthesis of 1-(5-Iodo-2,4-dimethoxyphenyl)ethanone typically involves the iodination of 2,4-dimethoxyacetophenone. One common method includes the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions. The reaction proceeds through electrophilic aromatic substitution, where the iodine is introduced to the 5-position of the aromatic ring.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

1-(5-Iodo-2,4-dimethoxyphenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-(5-Iodo-2,4-dimethoxyphenyl)ethanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-(5-Iodo-2,4-dimethoxyphenyl)ethanone involves its interaction with various molecular targets. The iodine and methoxy groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other proteins, leading to changes in cellular processes and biological effects.

Vergleich Mit ähnlichen Verbindungen

1-(5-Iodo-2,4-dimethoxyphenyl)ethanone can be compared with other similar compounds, such as:

    1-(4-Bromo-2,5-dimethoxyphenyl)ethanone: Similar structure but with a bromine atom instead of iodine.

    1-(4-Chloro-2,5-dimethoxyphenyl)ethanone: Contains a chlorine atom instead of iodine.

    1-(4-Fluoro-2,5-dimethoxyphenyl)ethanone: Contains a fluorine atom instead of iodine.

The uniqueness of this compound lies in the presence of the iodine atom, which imparts distinct chemical properties and reactivity compared to its halogenated analogs.

Eigenschaften

Molekularformel

C10H11IO3

Molekulargewicht

306.10 g/mol

IUPAC-Name

1-(5-iodo-2,4-dimethoxyphenyl)ethanone

InChI

InChI=1S/C10H11IO3/c1-6(12)7-4-8(11)10(14-3)5-9(7)13-2/h4-5H,1-3H3

InChI-Schlüssel

KIYUUUWFWJLDNW-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1=CC(=C(C=C1OC)OC)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.